CHIR-258 (TKI-258,Dovitinib)

Description

Contextualization as a Multi-Targeted Tyrosine Kinase Inhibitor in Research

In the landscape of cancer research, Dovitinib (B548160) is classified as a multi-targeted tyrosine kinase inhibitor. medchemexpress.com Its mechanism of action involves the competitive inhibition of the ATP-binding site of several key RTKs, thereby blocking downstream signaling cascades essential for cell proliferation, survival, and angiogenesis. nih.govnih.gov The rationale for developing multi-targeted inhibitors like Dovitinib stems from the complexity of cancer biology, where tumor growth is often driven by redundant or interacting signaling pathways. aacrjournals.orgresearchgate.net By simultaneously blocking several critical kinases, such compounds offer a research tool to probe and potentially overcome mechanisms of resistance that can emerge when only a single pathway is targeted. aacrjournals.orgresearchgate.net

Dovitinib's inhibitory profile is notably broad, showing potent activity against class III, IV, and V RTKs. nih.govnih.gov Its primary targets, extensively documented in in-vitro kinase assays, include fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs). tandfonline.comaacrjournals.org In addition to these, it demonstrates significant inhibitory action against other oncologically relevant kinases such as FMS-like tyrosine kinase 3 (FLT3), c-Kit, and colony-stimulating factor 1 receptor (CSF-1R). medchemexpress.comselleckchem.com The potency of this inhibition is quantified by the half-maximal inhibitory concentration (IC50), with values in the low nanomolar range for its key targets. medchemexpress.com

| Target Kinase | IC50 (nM) | Reference |

|---|---|---|

| FLT3 | 1 | medchemexpress.com |

| c-Kit | 2 | medchemexpress.com |

| FGFR1 | 8 | medchemexpress.comaacrjournals.org |

| FGFR3 | 9 | medchemexpress.comaacrjournals.org |

| VEGFR1 (Flt-1) | 10 | medchemexpress.com |

| VEGFR2 (KDR) | 13 | medchemexpress.com |

| VEGFR3 (Flt-4) | 8 | medchemexpress.com |

| PDGFRα | 27 | medchemexpress.com |

| PDGFRβ | <40 | medchemexpress.comaacrjournals.org |

| CSF-1R | 36 | medchemexpress.com |

Overview of its Preclinical Investigation in Oncogenic Signaling Pathways

The multi-targeted nature of Dovitinib has prompted extensive preclinical investigation across a wide array of cancer models to understand its effects on oncogenic signaling. Research has consistently demonstrated its ability to modulate key pathways implicated in tumor growth, proliferation, and angiogenesis.

A primary focus of preclinical studies has been the dual inhibition of FGFR and VEGFR signaling. aacrjournals.orgascopubs.org The FGF signaling pathway is frequently implicated in tumor resistance to anti-angiogenic therapies that solely target the VEGF pathway. aacrjournals.orgresearchgate.net Preclinical models of renal cell carcinoma, for instance, have shown that Dovitinib's simultaneous inhibition of both pathways results in greater tumor reduction compared to inhibitors targeting either VEGF or PDGF pathways alone. aacrjournals.org In breast cancer research, Dovitinib's efficacy has been linked to the amplification status of FGFR1 and FGFR2, with studies showing it inhibits proliferation in cell lines with these amplifications. aacrjournals.orgaacrjournals.org

Further investigations have elucidated Dovitinib's impact on downstream signaling cascades. In gastric cancer cell lines with FGFR2 overexpression, Dovitinib was found to inhibit the PI3K/AKT and MAPK/ERK pathways. tandfonline.com Similarly, in models of multiple myeloma characterized by the t(4;14) translocation, which leads to aberrant FGFR3 expression, CHIR-258 was shown to inhibit the downstream phosphorylation of ERK1/2, inducing a cytotoxic response. nih.gov In acute myelogenous leukemia (AML) models with FLT3 mutations, CHIR-258 demonstrated potent antiproliferative activity by down-modulating the phosphorylation of FLT3 and its downstream effectors, STAT5 and ERK. nih.gov

More recent research in breast and hepatocellular carcinoma has identified a role for Dovitinib in modulating STAT3 signaling. semanticscholar.orgnih.gov These studies suggest that Dovitinib can act as an agonist of the protein tyrosine phosphatase SHP-1, which in turn dephosphorylates and inactivates STAT3, leading to the downregulation of anti-apoptotic proteins and the induction of cell death. semanticscholar.orgnih.gov This highlights a mechanism of action that may extend beyond direct kinase inhibition.

Preclinical xenograft models have provided in-vivo validation of Dovitinib's anti-tumor activity. It has been shown to reduce tumor growth in models of colon cancer, prostate cancer, and acute myelogenous leukemia. In breast cancer xenografts, Dovitinib demonstrated significant antitumor effects, particularly in estrogen receptor-positive (ER+) and HER2-positive models. aacrjournals.org

| Cancer Model | Key Findings | Signaling Pathways Implicated | Reference |

|---|---|---|---|

| Renal Cell Carcinoma (RCC) | Demonstrated dose-dependent antitumor activity and tumor volume reduction in xenograft models. | FGFR, VEGFR, PDGFR | aacrjournals.org |

| Breast Cancer | Inhibited proliferation in FGFR1- and FGFR2-amplified cell lines; showed antitumor efficacy in xenograft models (ER+ and HER2+). | FGFR, SHP-1/p-STAT3 | aacrjournals.orgaacrjournals.orgnih.gov |

| Gastric Cancer | Reduced tumor cell proliferation, with greatest effects in an FGFR2-overexpressing cell line. | FGFR, PI3K/AKT, MAPK/ERK | tandfonline.com |

| Multiple Myeloma (t(4;14)) | Selectively inhibited growth and induced cytotoxicity in cell lines expressing FGFR3. | FGFR3, ERK1/2 | nih.gov |

| Acute Myelogenous Leukemia (AML) | Showed potent antiproliferative activity against cells with FLT3 mutations; led to tumor regression in xenograft models. | FLT3, STAT5, ERK/MAPK | nih.gov |

| Hepatocellular Carcinoma (HCC) | Induced growth inhibition and apoptosis; overcame sorafenib (B1663141) resistance. | SHP-1/p-STAT3 | semanticscholar.org |

| Colorectal Cancer | Showed effectiveness regardless of KRAS or BRAF mutation status. | FGFR, PDGFR, VEGFR | nih.gov |

Properties

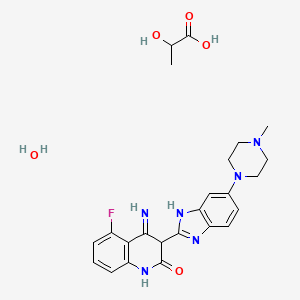

Molecular Formula |

C24H29FN6O5 |

|---|---|

Molecular Weight |

500.5 g/mol |

IUPAC Name |

5-fluoro-4-imino-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid;hydrate |

InChI |

InChI=1S/C21H21FN6O.C3H6O3.H2O/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29;1-2(4)3(5)6;/h2-6,11,18,23H,7-10H2,1H3,(H,24,25)(H,26,29);2,4H,1H3,(H,5,6);1H2 |

InChI Key |

DPFPMACPBBSRMG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4C(=N)C5=C(C=CC=C5F)NC4=O.O |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action

Direct Receptor Tyrosine Kinase Inhibition Profile

Dovitinib (B548160) exerts its therapeutic effects by binding to the ATP-binding sites of various RTKs, thereby preventing their phosphorylation and subsequent activation. medscape.comnih.gov This action blocks the downstream signaling cascades that drive cancer cell proliferation and survival. nih.govmedscape.com The inhibitory profile of Dovitinib is characterized by its potent activity against Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and other key kinases. aacrjournals.orgnih.gov

Fibroblast Growth Factor Receptors (FGFRs)

Dovitinib is a potent inhibitor of the FGFR family, a group of RTKs that play a crucial role in cell proliferation, differentiation, and angiogenesis. aacrjournals.orgaacrjournals.org Dysregulation of FGFR signaling is a known driver in various cancers. aacrjournals.org Dovitinib's ability to target multiple FGFRs distinguishes it from many other kinase inhibitors. aacrjournals.org

Dovitinib demonstrates significant inhibitory activity against FGFR1. medchemexpress.comselleckchem.com In preclinical studies, Dovitinib has been shown to inhibit the phosphorylation of FGFR1 and its downstream signaling components, such as FRS2-α and ERK1/2. selleckchem.com This inhibition leads to a reduction in cell proliferation in cancer cell lines with FGFR1 amplification. researchgate.net The IC50 value for Dovitinib against FGFR1 is reported to be 8 nM. medchemexpress.comaacrjournals.orgabcam.com

The compound is also an effective inhibitor of FGFR2. aacrjournals.orgtandfonline.com In gastric cancer cell lines with FGFR2 amplification, Dovitinib has been observed to decrease the expression of pro-oncogenic proteins and inhibit downstream signaling pathways like PI3K/AKT and MAPK/ERK. tandfonline.com The IC50 for FGFR2 inhibition by Dovitinib is approximately 40 nM. aacrjournals.org Studies have shown that Dovitinib has greater antiproliferative effects in cell lines with higher levels of FGFR2 expression. tandfonline.com

Dovitinib is a particularly potent inhibitor of FGFR3 and its various activating mutations. cancer-research-network.comselleckchem.commedkoo.com It has been shown to selectively block the growth of cells expressing both wild-type and mutant forms of FGFR3. abcam.com This inhibition leads to the induction of apoptosis in cancer cells that are dependent on FGFR3 signaling. cancer-research-network.com The reported IC50 value for Dovitinib against FGFR3 is 9 nM. medchemexpress.comaacrjournals.org

Vascular Endothelial Growth Factor Receptors (VEGFRs)

In addition to its effects on FGFRs, Dovitinib is a potent inhibitor of the VEGFR family, which are key mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. nih.govnih.gov

Dovitinib effectively inhibits VEGFR1, also known as Flt-1. medchemexpress.comabcam.com The IC50 value for VEGFR1 inhibition is 10 nM. medchemexpress.comabcam.com By blocking VEGFR1, Dovitinib can interfere with the signaling pathways that contribute to tumor angiogenesis. tandfonline.com

Kinase Inhibition Profile of Dovitinib

The following table summarizes the inhibitory activity of Dovitinib against various receptor tyrosine kinases, as measured by the half-maximal inhibitory concentration (IC50).

| Target Kinase | IC50 (nM) | References |

| FGFR1 | 8 | medchemexpress.comaacrjournals.orgabcam.com |

| FGFR2 | 40 | aacrjournals.org |

| FGFR3 | 9 | medchemexpress.comaacrjournals.org |

| VEGFR1 | 10 | medchemexpress.comabcam.com |

| VEGFR2 | 13 | medchemexpress.comabcam.com |

| VEGFR3 | 8 | medchemexpress.comabcam.com |

| FLT3 | 1 | medchemexpress.comabcam.com |

| c-Kit | 2 | medchemexpress.comabcam.com |

| CSF-1R | 36 | medchemexpress.comabcam.com |

| PDGFRα | 27 | medchemexpress.com |

| PDGFRβ | 210 | medchemexpress.com |

VEGFR2

CHIR-258 is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR). In biochemical assays, Dovitinib has been shown to inhibit VEGFR2 with a half-maximal inhibitory concentration (IC50) of 13 nM. medchemexpress.com This inhibition of VEGFR2 phosphorylation is a key component of the compound's anti-angiogenic activity. nih.gov By blocking the activation of VEGFR2 in endothelial cells, Dovitinib effectively suppresses downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival. nih.gov Research has demonstrated that Dovitinib can inhibit the proliferation of endothelial cells at pharmacologically relevant concentrations, with an IC50 of approximately 0.04 µmol/L in VEGF-dependent conditions. nih.gov This directly correlates with the inhibition of VEGFR2 activation. nih.gov

Platelet-Derived Growth Factor Receptors (PDGFRs)

Dovitinib also targets the Platelet-Derived Growth Factor Receptor family, which is implicated in various cellular processes, including cell growth, proliferation, and differentiation.

PDGFRα

CHIR-258 demonstrates inhibitory activity against Platelet-Derived Growth Factor Receptor α (PDGFRα). In biochemical assays, Dovitinib was found to inhibit PDGFRα with an IC50 of 27 nM. apexbt.com While the primary anti-tumor effects of Dovitinib are often attributed to its potent inhibition of other kinases, the targeting of PDGFRα contributes to its broad-spectrum activity.

PDGFRβ

Platelet-Derived Growth Factor Receptor β (PDGFRβ) is another key target of CHIR-258. The compound inhibits PDGFRβ with an IC50 of 210 nM. medchemexpress.com Inhibition of PDGFRβ signaling has been observed in various cancer models. nih.gov Although in some instances, the direct inhibition of PDGFRβ signaling by Dovitinib alone may not be sufficient to halt the proliferation of certain cancer cells due to redundant growth signaling pathways, its role in the tumor microenvironment and in combination with the inhibition of other key receptors is significant. nih.gov

FMS-like Tyrosine Kinase 3 (FLT3)

One of the most potent targets of CHIR-258 is the FMS-like Tyrosine Kinase 3 (FLT3). Dovitinib exhibits an exceptionally low IC50 of 1 nM for FLT3 in in-vitro kinase assays. aacrjournals.orgselleckchem.com This potent inhibition is particularly relevant in hematological malignancies, such as acute myelogenous leukemia (AML), where activating mutations in FLT3 are common and associated with a poor prognosis. aacrjournals.orgnih.gov

Research has shown that CHIR-258 is significantly more potent against cells with constitutively activated FLT3 internal tandem duplications (ITD) mutations compared to those with wild-type FLT3. aacrjournals.orgnih.gov The antiproliferative activity of CHIR-258 against MV4;11 cells, which express FLT3-ITD, was approximately 24-fold greater than against RS4;11 cells with wild-type FLT3. nih.gov Mechanistically, Dovitinib effectively down-modulates the phosphorylation of the FLT3 receptor and its downstream signaling proteins, including Signal Transducer and Activator of Transcription 5 (STAT5) and Extracellular signal-Regulated Kinase (ERK). aacrjournals.orgnih.gov This disruption of the FLT3 signaling cascade ultimately leads to decreased cellular proliferation and the induction of apoptosis. aacrjournals.orgnih.gov

Colony-Stimulating Factor 1 Receptor (CSF-1R)

Dovitinib exhibits inhibitory activity against the Colony-Stimulating Factor 1 Receptor (CSF-1R), a class III receptor tyrosine kinase. researchgate.netmedchemexpress.com In cell-free kinase assays, dovitinib demonstrated an IC50 value of 36 nM for CSF-1R. medchemexpress.commedchemexpress.com This inhibition is significant as CSF-1R signaling is implicated in the regulation of macrophages, which can contribute to the tumor microenvironment. nih.govnih.gov

The interaction of dovitinib with CSF-1R involves binding to the kinase domain. Molecular docking studies suggest that dovitinib interacts with key residues, including Met637, and forms a hydrogen bond with the activation loop residue Asp796. nih.gov This interaction stabilizes the DFG-out conformation of the kinase, which is an autoinhibitory state, thus preventing the receptor's activation. nih.gov Further interactions with Thr663 and Cys666 have also been noted, suggesting a basis for its cellular potency and potential to overcome resistance mechanisms. nih.gov

In cellular assays, dovitinib has been shown to inhibit the proliferation of cell lines dependent on CSF-1 for growth. For instance, in the M-NFS-60 mouse myeloblastic cell line, which relies on M-CSF for proliferation, dovitinib exhibited a median effective concentration (EC50) of 220 nM. selleckchem.com

Analysis of Other Kinases with Weaker Inhibition Profiles

While dovitinib potently inhibits several RTKs, its activity against another set of kinases is notably weaker. The following sections detail the inhibitory profile of dovitinib against these less sensitive kinases.

Insulin Receptor (InsR)

Dovitinib displays a significantly lower inhibitory capacity against the Insulin Receptor (InsR). selleckchem.comtargetmol.com In cell-free assays, the IC50 value for InsR inhibition by dovitinib was determined to be 2 µM. medchemexpress.com This indicates a substantially weaker interaction compared to its primary targets.

Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is another kinase for which dovitinib shows a weaker inhibition profile. selleckchem.comtargetmol.com EGFR is a key regulator of cellular growth and proliferation, and its dysregulation is common in many cancers. mdpi.comnih.gov Cell-free assays have established an IC50 value of 2 µM for dovitinib against EGFR. medchemexpress.com Despite this weaker direct inhibition, some studies suggest that dovitinib might overcome resistance to EGFR inhibitors in certain contexts. nih.gov

c-Met

The c-Met receptor, also known as hepatocyte growth factor receptor, is another kinase that is less potently inhibited by dovitinib. selleckchem.comtargetmol.com Dysregulation of the c-Met signaling pathway is associated with tumor development and progression. dovepress.com Research indicates that dovitinib has an IC50 value greater than 3 µM for c-Met in cell-free assays. medchemexpress.com However, in some cancer cell lines, dovitinib has been observed to inhibit the phosphorylation of c-Met, suggesting some level of cellular activity against this target. nih.gov

Ephrin Receptor A2 (EphA2)

Dovitinib demonstrates a weaker inhibitory effect on the Ephrin Receptor A2 (EphA2). selleckchem.comtargetmol.com In cell-free kinase assays, the IC50 value for EphA2 was found to be 4 µM. medchemexpress.com

Tie2

The Tie2 receptor, also known as TEK, is another receptor tyrosine kinase for which dovitinib has a weaker inhibition profile. selleckchem.comtargetmol.com Tie2 plays a role in angiogenesis. researchgate.net The IC50 value for dovitinib against Tie2 in cell-free assays is 4 µM. medchemexpress.com

Kinase Inhibition Profile of Dovitinib

| Kinase Target | IC50 (nM) |

| CSF-1R | 36 medchemexpress.commedchemexpress.com |

| Insulin Receptor (InsR) | 2000 medchemexpress.com |

| Epidermal Growth Factor Receptor (EGFR) | 2000 medchemexpress.com |

| c-Met | >3000 medchemexpress.com |

| Ephrin Receptor A2 (EphA2) | 4000 medchemexpress.com |

| Tie2 | 4000 medchemexpress.com |

Insulin-like Growth Factor 1 Receptor (IGF-1R)

Dovitinib exhibits a comparatively weak inhibitory effect on the Insulin-like Growth Factor 1 Receptor (IGF-1R). In cell-free kinase assays, the half-maximal inhibitory concentration (IC50) for Dovitinib against IGF-1R has been determined to be greater than 10 μM. medchemexpress.com This indicates that significantly higher concentrations of the compound are required to inhibit IGF-1R activity by 50% compared to its primary targets. The mechanism of inhibition involves competition with ATP for binding to the kinase domain of the receptor. nih.gov Despite this lower potency, the potential for Dovitinib to influence IGF-1R signaling, particularly at higher concentrations or in specific cellular contexts, cannot be entirely dismissed, especially considering the role of IGF-1R in tumor cell proliferation, survival, and resistance to other therapies. nih.gov

HER2

Similar to its interaction with IGF-1R, Dovitinib is a less potent inhibitor of the Human Epidermal Growth Factor Receptor 2 (HER2), also known as ErbB2. Cell-free assays have demonstrated an IC50 value of greater than 10 μM for HER2. medchemexpress.com This suggests that direct inhibition of HER2 is not a primary mechanism of action for Dovitinib at clinically relevant concentrations. However, it is noteworthy that in preclinical models of HER2-positive breast cancer, Dovitinib has shown some anti-tumor activity, which may be attributable to its potent inhibition of other critical pathways, such as those driven by FGFRs, that can contribute to tumor growth and survival in these cancers.

Inhibitory Activity of Dovitinib Against IGF-1R and HER2

| Target Kinase | IC50 (μM) | Potency |

| IGF-1R | >10 medchemexpress.com | Low |

| HER2 | >10 medchemexpress.com | Low |

Modulation of Downstream Intracellular Signaling Pathways

The therapeutic effects of Dovitinib are largely mediated by its ability to interfere with the complex network of downstream signaling pathways that are aberrantly activated in cancer.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival, growth, and proliferation. Research has indicated that Dovitinib can modulate this pathway. For instance, in FGFR-expressing mammary cancer cells, Dovitinib has been shown to induce apoptosis by inhibiting the PI3K/AKT signaling pathway. However, the effect of Dovitinib on AKT phosphorylation can be context-dependent. In some cancer cell lines, such as KRAS mutant LoVo cells, Dovitinib treatment led to a reduction in phosphorylated AKT levels. Conversely, in BRAF mutant HT-29 cells, the same treatment did not produce a similar inhibitory effect on the PI3K-AKT pathway, and in some instances, an enhancement of phosphorylated AKT was observed. This highlights the complexity of Dovitinib's interaction with this pathway, which can be influenced by the specific genetic background of the cancer cells.

RAS-RAF-MAPK/ERK Signaling Pathway

The RAS-RAF-MAPK/ERK pathway is another fundamental signaling cascade that governs cell proliferation, differentiation, and survival. Dovitinib has been demonstrated to impact this pathway, primarily through its inhibition of upstream receptor tyrosine kinases. Studies have shown that Dovitinib can inhibit FGF-mediated phosphorylation of ERK1/2. However, the response of the RAS-RAF-MAPK/ERK pathway to Dovitinib can be intricate. In certain colorectal cancer cell lines, treatment with TKI-258 resulted in an increased level of activated ERK, suggesting the activation of a potential resistance mechanism through this pathway. This complex interplay underscores the dynamic nature of cellular signaling in response to targeted therapies.

STAT Signaling Pathway, particularly STAT3

The Signal Transducer and Activator of Transcription (STAT) signaling pathway, and specifically STAT3, plays a pivotal role in tumor cell proliferation, survival, and immune evasion. Dovitinib has been shown to be a potent inhibitor of STAT3 signaling. It exerts this effect by downregulating the phosphorylation of STAT3 at the tyrosine 705 residue. This inhibition of STAT3 activation leads to a subsequent reduction in the expression of its downstream target genes, which are involved in cell cycle progression and apoptosis resistance. The targeting of the STAT3 pathway represents a key mechanism through which Dovitinib mediates its anti-tumor effects.

Modulation of p70S6K and 4EBP1

p70S6 Kinase (p70S6K) and Eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1) are key downstream effectors of the PI3K/AKT/mTOR signaling pathway and are crucial for protein synthesis and cell growth. In vivo studies using tumor xenografts have demonstrated that treatment with Dovitinib can lead to a significant reduction in the phosphorylation of both p70S6K and 4EBP1. This inhibition of p70S6K and 4EBP1 phosphorylation indicates that Dovitinib can effectively suppress the mTOR signaling axis, further contributing to its anti-proliferative and pro-apoptotic activities.

Effects on Key Cellular Processes in Preclinical Models

Dovitinib (also known as CHIR-258 and TKI-258) is a multi-targeted tyrosine kinase inhibitor that has demonstrated significant anti-tumor potential in a range of preclinical cancer models. nih.gov Its mechanism of action involves the modulation of several key cellular processes that are fundamental to cancer cell growth and survival.

Cell Proliferation Inhibition

Dovitinib effectively inhibits the proliferation of various cancer cell lines in a dose-dependent manner. selleckchem.comnih.gov This anti-proliferative effect is a result of its ability to block the activity of multiple receptor tyrosine kinases (RTKs), including fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs). nih.govmedchemexpress.comnih.gov By inhibiting these receptors, dovitinib disrupts downstream signaling pathways, such as the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation. nih.gov

The half-maximal inhibitory concentration (IC50) of dovitinib, which represents the concentration of the drug required to inhibit cell growth by 50%, varies across different cancer cell lines. This variability is often linked to the specific genetic mutations present in the cells. nih.gov For instance, in colorectal cancer cell lines, cells with KRAS mutations have shown more sensitivity to dovitinib compared to those with BRAF mutations. nih.gov Similarly, in endometrial cancer cell lines, those with activating FGFR2 mutations are more susceptible to the growth-inhibitory effects of dovitinib. umn.edu

Here is a table summarizing the IC50 values of dovitinib in various cancer cell lines:

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| LoVo | Colorectal Cancer (KRAS mutant) | 130 | nih.gov |

| HT-29 | Colorectal Cancer (BRAF mutant) | 2,530 | nih.gov |

| KMS11 | Multiple Myeloma (FGFR3-Y373C) | 90 | selleckchem.commedchemexpress.com |

| OPM2 | Multiple Myeloma (FGFR3-K650E) | 90 | selleckchem.commedchemexpress.com |

| KMS18 | Multiple Myeloma (FGFR3-G384D) | 550 | selleckchem.commedchemexpress.com |

| SK-HEP1 | Hepatocellular Carcinoma | ~1,700 | selleckchem.com |

| M-NFS-60 | Mouse Myeloblastic Leukemia | 220 | selleckchem.com |

Apoptosis Induction

In addition to inhibiting cell proliferation, dovitinib also induces apoptosis, or programmed cell death, in cancer cells. nih.gov This is a critical mechanism for eliminating malignant cells. The induction of apoptosis by dovitinib is mediated through the modulation of several key proteins involved in the apoptotic cascade.

A key indicator of apoptosis is the cleavage of poly(ADP-ribose) polymerase-1 (PARP-1) by activated caspases, particularly caspase-3. nih.govnih.govnih.gov Dovitinib treatment has been shown to increase the levels of cleaved PARP-1 and activate caspase-3 in various cancer cell lines, including gastric and aggressive meningioma cells. nih.govresearchgate.net This activation of the caspase cascade is a central event in the execution phase of apoptosis. researchgate.net

Dovitinib promotes apoptosis by upregulating the expression of pro-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family, such as Bax and Bim. nih.govresearchgate.net Bax plays a crucial role in the mitochondrial pathway of apoptosis by forming pores in the mitochondrial membrane, leading to the release of cytochrome c. researchgate.net Bim is a BH3-only protein that can activate Bax and inhibit anti-apoptotic proteins. nih.govnih.gov The upregulation of both Bax and Bim by dovitinib shifts the balance within the cell towards apoptosis.

Conversely, dovitinib has been observed to decrease the expression of the anti-apoptotic protein Bcl-2. nih.gov Bcl-2 functions to prevent apoptosis by binding to and inhibiting pro-apoptotic proteins like Bax. nih.govyoutube.com By downregulating Bcl-2, dovitinib further promotes the apoptotic process, making the cancer cells more susceptible to programmed cell death.

Dovitinib treatment also leads to an increased expression of the cyclin-dependent kinase (CDK) inhibitor p27. nih.gov p27 is a crucial regulator of the cell cycle, primarily acting to halt cell cycle progression at the G1 phase. numberanalytics.comnih.gov It achieves this by inhibiting the activity of cyclin-CDK complexes, which are essential for the transition from G1 to the S phase of the cell cycle. nih.govresearchgate.net The induction of p27 by dovitinib contributes to its anti-proliferative effects by causing cell cycle arrest. nih.gov

Here is a table summarizing the effects of dovitinib on key apoptotic and cell cycle regulatory proteins in gastric cancer cell lines:

| Protein | Function | Effect of Dovitinib | Reference |

| Cleaved PARP-1 | Apoptosis Marker | Increased | nih.gov |

| Cleaved Caspase-3 | Apoptosis Executioner | Increased | nih.gov |

| Bax | Pro-apoptotic | Increased | nih.gov |

| Bim | Pro-apoptotic | Increased | nih.gov |

| Bcl-2 | Anti-apoptotic | Decreased | nih.gov |

| p27 | Cell Cycle Inhibitor | Increased | nih.gov |

Cell Cycle Arrest (e.g., G2/M phase)

Dovitinib has been demonstrated to induce cell cycle arrest, primarily at the G2/M phase, in a variety of cancer cell lines. This effect is a crucial component of its antitumor activity. Studies have shown that treatment with Dovitinib leads to a dose-dependent accumulation of cells in the G2/M phase in nasopharyngeal, hepatocellular, and HeLa carcinoma cell lines. nih.gov For instance, a robust G2/M arrest was observed with a 5 μM concentration of Dovitinib in these cells. nih.gov This arrest is triggered through the activation of the DNA damage checkpoint. nih.govnih.gov

The mechanism underlying this G2 arrest involves the induction of DNA damage, as evidenced by γ-H2AX and comet assays. nih.gov In response to this damage, the mitotic kinase CDK1 is inactivated through phosphorylation, preventing cells from entering mitosis. nih.gov This checkpoint activation can be overcome by inhibitors of CHK1 and WEE1, further confirming the role of the G2 DNA damage checkpoint in Dovitinib's mechanism. nih.gov Interestingly, while potent at inducing G2/M arrest, Dovitinib does not appear to significantly affect the G1-S transition. nih.gov

In some cancer types, such as urothelial carcinoma and lymphoplasmacytic lymphoma, Dovitinib has been reported to trigger a G1 phase arrest instead. nih.gov However, the more predominant and studied effect across multiple cancer types is the G2/M arrest. nih.gov

Inhibition of Anchorage-Independent Growth

A hallmark of malignant transformation is the ability of cancer cells to proliferate independently of a solid substrate, a characteristic known as anchorage-independent growth. Dovitinib has shown efficacy in inhibiting this critical aspect of tumorigenesis. In preclinical studies, Dovitinib has been shown to suppress the anchorage-independent colony formation of colorectal cancer (CRC) cells. nih.gov This indicates that the compound can disrupt the ability of cancer cells to survive and grow in an environment that does not provide normal adhesion signals, a key step in metastasis.

The inhibition of anchorage-independent growth is consistent with Dovitinib's role as a multi-targeted receptor tyrosine kinase (RTK) inhibitor. selleckchem.commedchemexpress.com By blocking the signaling pathways mediated by receptors like FGFR, VEGFR, and PDGFR, Dovitinib interferes with the downstream signals that promote cell survival and proliferation under anchorage-independent conditions. nih.gov

The table below summarizes the inhibitory effects of Dovitinib on anchorage-independent growth in a colorectal cancer cell line.

| Cell Line | Treatment | Observation | Reference |

|---|---|---|---|

| LoVo (KRAS mutant) | TKI258 | Inhibition of anchorage-independent colony-formation | nih.gov |

| HT-29 (BRAF mutant) | TKI258 | Inhibition of anchorage-independent colony-formation | nih.gov |

Inhibition of Cell Motility

The ability of cancer cells to move and invade surrounding tissues is fundamental to metastasis. Dovitinib has demonstrated a significant inhibitory effect on the motility of cancer cells. In studies using oral squamous cell carcinoma (SCC) cell lines, TKI-258 was shown to inhibit both cell migration and invasion. nih.gov Treatment with TKI-258 resulted in morphological changes in SCC-4 cells, causing them to become rounded with disorganized F-actin, a key component of the cellular machinery for movement. nih.gov

The inhibition of cell motility is concentration-dependent. nih.gov In migration assays, TKI-258 at concentrations of 1, 5, and 10 μM significantly inhibited the movement of SCC-4 cells. nih.gov Similarly, a 5 μM concentration of TKI-258 significantly reduced the invasive capacity of these cells through a Matrigel™ membrane. nih.gov These effects are likely mediated by the inhibition of signaling pathways regulated by FGFRs, PDGFRs, and/or VEGFRs, which are crucial for cytoskeletal organization and cell movement. nih.gov

The table below presents data on the inhibition of cell motility by TKI-258.

| Assay | Cell Line | Treatment Concentration | Result | Reference |

|---|---|---|---|---|

| Migration Assay | SCC-4 | 1, 5, and 10 μM | Concentration-dependent inhibition of migrating cells | nih.gov |

| Invasion Assay | SCC-4 | 5 μM | Significantly lower number of invading cells | nih.gov |

Anti-angiogenic Effects

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Dovitinib exhibits potent anti-angiogenic properties by targeting key receptor tyrosine kinases involved in this process, including VEGFRs and FGFRs. nih.govdrugbank.comaacrjournals.org

Reduction in Tumor Vasculature

In vivo studies have consistently demonstrated that Dovitinib reduces the density of blood vessels within tumors. nih.govnih.gov In human colon cancer xenograft models, oral administration of CHIR-258 led to a reduced intratumoral microvessel density. nih.gov This effect has also been observed in colorectal cancer xenografts, where staining for the endothelial cell marker CD31 showed that the size and number of blood vessels were diminished after treatment with TKI258. nih.gov Similarly, in an orthotopic hepatocellular carcinoma (HCC) model, Dovitinib significantly decreased microvessel density in xenograft tumors. nih.gov This reduction in tumor vasculature is a direct consequence of the inhibition of pro-angiogenic signaling pathways in endothelial cells.

Impact on Endothelial Cell Proliferation and Viability

Dovitinib preferentially targets endothelial cells over many types of cancer cells. nih.gov It has been shown to inhibit the proliferation and motility of endothelial cells at pharmacologically relevant concentrations. nih.gov For example, Dovitinib inhibited the proliferation and motility of four out of five endothelial cell lines at a concentration of 0.04 μmol/L, a concentration at which it did not affect the proliferation or motility of HCC cells. nih.gov This preferential targeting is due to the expression of key Dovitinib targets, such as VEGFR-2, FGFR-1, and PDGFR-β, on endothelial cells. nih.gov By inhibiting these receptors, Dovitinib blocks the stimulation of endothelial cell growth and survival by factors like VEGF and bFGF. selleckchem.comclinicaltrials.gov

The table below summarizes the anti-angiogenic effects of Dovitinib.

| Effect | Model System | Observation | Reference |

|---|---|---|---|

| Reduced Microvessel Density | Human Colon Xenograft | Reduced intratumoral microvessel density after CHIR-258 treatment. | nih.gov |

| Reduced Blood Vessel Size and Number | Colorectal Cancer Xenografts | Diminished CD31-positive blood vessels after TKI258 treatment. | nih.gov |

| Decreased Microvessel Density | Orthotopic HCC Xenograft | Dose-dependent decrease in microvessel density with dovitinib treatment. | nih.gov |

| Inhibition of Endothelial Cell Proliferation | Endothelial Cell Lines | Inhibited at 0.04 μmol/L. | nih.gov |

| Inhibition of Endothelial Cell Motility | Endothelial Cell Lines | Inhibited at 0.04 μmol/L. | nih.gov |

Preclinical Efficacy Studies in Disease Models

In Vitro Studies Using Cancer Cell Lines

Breast Cancer Cell Line Models

In the context of breast cancer, the efficacy of Dovitinib (B548160) has been linked to the amplification of the FGFR1 gene. The MDA-MB-134 cell line, which harbors FGFR1 amplification and overexpression, has been a key model in these investigations. nih.govnih.gov Studies have shown that a sub-line of MDA-MB-134, which is sensitive to FGFR1 inhibition, displays partial resistance to 4-Hydroxytamoxifen (4-OHT). nih.gov This suggests that FGFR1 signaling can drive resistance to endocrine therapies. Silencing of FGFR1 in these cells has been shown to impact their survival, highlighting the dependence of these cancer cells on the FGFR1 pathway. nih.gov Another cell line, SUM44, also exhibits sensitivity to FGFR1 inhibition. nih.gov

However, it is noteworthy that not all MDA-MB-134 cell lines exhibit the same sensitivity. A sample obtained from the American Type Culture Collection (ATCC) was found to be insensitive to FGFR1 knockdown, unlike the original line from MD Anderson. nih.gov This underscores the importance of cell line provenance and the heterogeneity that can exist within the same designated cell line.

Table 1: Effect of FGFR1 Silencing in Breast Cancer Cell Lines

| Cell Line | FGFR1 Status | Key Finding |

|---|---|---|

| MDA-MB-134 (MD Anderson) | Amplified, Overexpressed | Sensitive to FGFR1 knockdown, which impacts survival. nih.gov |

| MDA-MB-134 (ATCC) | Amplified | Insensitive to FGFR1 knockdown. nih.gov |

| SUM44 | Not specified | Sensitive to FGFR1 inhibition. nih.gov |

Osteosarcoma Cell Line Models

In the context of osteosarcoma, the K7M2 cell line, a highly aggressive and metastatic murine model, has been utilized to study the effects of various therapeutic agents. researchgate.netnih.gov While specific data on Dovitinib's direct efficacy on K7M2 cells is not detailed in the provided search results, the model is established as a valuable tool for investigating therapies against metastatic osteosarcoma. nih.gov The K7M2 cell line is derived from pulmonary metastases of the K7 murine osteosarcoma cell line and has a high rate of pulmonary metastasis in mice. nih.gov

Colorectal Cancer (CRC) Cell Line Models

In colorectal cancer, the efficacy of Dovitinib appears to be independent of KRAS or BRAF mutation status in vivo, although in vitro results show some variation. nih.govnih.gove-century.us In vitro assays demonstrated that the KRAS mutant LoVo cell line was more sensitive to Dovitinib (IC50 of 130 nM) than the BRAF mutant HT-29 cell line (IC50 of 2,530 nM). nih.gove-century.us Both cell lines, however, showed a dose-dependent inhibition of cell growth. nih.gov

Western blot analysis revealed that in LoVo cells, Dovitinib inhibited both the PI3K-AKT and RAS-RAF-ERK pathways. nih.gov In contrast, in HT-29 cells, the PI3K-AKT pathway was not inhibited, and the RAS-RAF-ERK pathway appeared to be activated. nih.gov Despite these in vitro differences, in xenograft models, Dovitinib delayed the growth of tumors from both cell lines equally. nih.govnih.gov This suggests that the in vivo efficacy may be attributed to the drug's anti-angiogenic effects, as evidenced by reduced Ki-67 and CD31 staining in tumors. nih.govnih.gov

Table 3: In Vitro Sensitivity of Colorectal Cancer Cell Lines to Dovitinib

| Cell Line | Mutation Status | IC50 (Dovitinib) |

|---|---|---|

| LoVo | KRASG13D BRAFwt | 130 nM nih.gove-century.us |

| HT-29 | KRASwt BRAFV600E | 2,530 nM nih.gove-century.us |

Pancreatic Cancer Cell Line Models

Preclinical studies in pancreatic cancer have indicated that the anticancer effect of Dovitinib may be most pronounced in cancers with heightened FGFR signaling, particularly those overexpressing FGFR2. researchgate.net In vivo studies using pancreatic cancer cell line xenografts have shown that the growth inhibition by Dovitinib is related to the level of FGFR2 IIIb expression. researchgate.netnih.gov Cell lines with high FGFR2 mRNA levels, such as L3.6PL, showed significant tumor growth inhibition when treated with Dovitinib, whereas those with low FGFR2 levels, like SU86.86, were less affected. researchgate.net

Hepatocellular Carcinoma (HCC) Cell Line Models

Dovitinib has demonstrated significant antitumor activity in several hepatocellular carcinoma cell lines, including PLC5, Hep3B, Sk-Hep1, and Huh-7. aacrjournals.orgbohrium.comnih.govaacrjournals.org The mechanism of action in HCC involves the downregulation of phospho-STAT3 (p-STAT3) and its related proteins, Mcl-1, survivin, and cyclin D1, leading to apoptosis. aacrjournals.orgnih.govaacrjournals.org This effect is mediated by the protein tyrosine phosphatase SHP-1, as Dovitinib was found to increase SHP-1 activity. aacrjournals.orgnih.gov

Crucially, Dovitinib also induced apoptosis in two sorafenib-resistant HCC cell lines. aacrjournals.orgnih.gov These resistant cells showed significant activation of STAT3, suggesting that targeting this pathway could be a strategy to overcome drug resistance. aacrjournals.orgnih.gov In vivo studies with Huh-7 and PLC5 xenografts confirmed that Dovitinib significantly suppressed tumor growth and downregulated p-STAT3 by increasing SHP-1 activity. aacrjournals.orgnih.gov

Table 4: Dovitinib's Activity in Hepatocellular Carcinoma Cell Lines

| Cell Line | Key Findings |

|---|---|

| PLC5 | Significant antitumor activity, downregulation of p-STAT3, induction of apoptosis. aacrjournals.orgbohrium.comnih.govaacrjournals.org |

| Hep3B | Significant antitumor activity. aacrjournals.orgbohrium.comnih.gov |

| Sk-Hep1 | Significant antitumor activity, downregulation of p-STAT3, induction of apoptosis. aacrjournals.orgbohrium.comnih.govaacrjournals.org |

| Huh-7 | Significant antitumor activity, downregulation of p-STAT3, induction of apoptosis. aacrjournals.orgbohrium.comnih.govaacrjournals.org |

| Sorafenib-resistant Huh-7 | Induction of apoptosis through STAT3 inhibition. aacrjournals.orgnih.gov |

Acute Myelogenous Leukemia (AML) Cell Line Models

Dovitinib is a potent inhibitor of several receptor tyrosine kinases, including Fms-like tyrosine kinase 3 (FLT3). Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are common in Acute Myelogenous Leukemia (AML) and are associated with a poor prognosis.

In preclinical studies, Dovitinib has demonstrated significant activity against AML cells harboring the FLT3-ITD mutation. Research has shown that Dovitinib is a potent inhibitor of FLT3, with an IC50 value of 1 nM in cell-free assays. This potent inhibition is a key mechanism behind its anti-leukemic effects. Studies utilizing the MV4;11 human AML cell line, which is characterized by the FLT3-ITD mutation, have shown that treatment with Dovitinib leads to the inhibition of FLT3 autophosphorylation. This blockage of critical signaling pathways ultimately induces apoptosis in these cancer cells. nih.gov The antiproliferative effects of Dovitinib have been observed to be particularly enhanced in FLT3-ITD positive AML cells. nih.gov

Multiple Myeloma (MM) Cell Line Models

A subset of multiple myeloma (MM) cases, characterized by the t(4;14) chromosomal translocation, results in the aberrant expression of Fibroblast Growth Factor Receptor 3 (FGFR3). nih.gov This has made FGFR3 an attractive therapeutic target. Dovitinib, which potently inhibits FGFR3, has been extensively studied in this context.

The compound has been shown to selectively inhibit the growth of human myeloma cell lines that express either wild-type or activated mutant FGFR3. nih.gov In responsive cell lines, Dovitinib induces both cytostatic (cell growth arrest) and cytotoxic (cell death) effects. nih.gov Importantly, its efficacy is maintained even in the presence of interleukin 6 (IL-6) or when the myeloma cells are co-cultured on stroma, conditions that can otherwise confer resistance. nih.gov

Studies on specific t(4;14) MM cell lines with activating FGFR3 mutations have quantified Dovitinib's efficacy. The drug inhibits the proliferation of KMS11 (harboring the FGFR3-Y373C mutation) and OPM2 (with the FGFR3-K650E mutation) with an IC50 value of 90 nM for both. nih.gov The KMS18 cell line, which has an FGFR3-G384D mutation, was also inhibited, though at a higher IC50 value of 550 nM. nih.gov Mechanistically, Dovitinib was found to inhibit the phosphorylation of the downstream effector Extracellular signal-Regulated Kinase (ERK) 1/2, which is associated with the induction of a cytotoxic response in primary myeloma cells from t(4;14) patients. nih.gov

Table 1: IC50 Values of Dovitinib in FGFR3-Mutant Multiple Myeloma Cell Lines This table summarizes the concentration of Dovitinib required to inhibit the proliferation of specific MM cell lines by 50%.

| Cell Line | FGFR3 Mutation | IC50 Value (nM) |

|---|---|---|

| KMS11 | Y373C | 90 |

| OPM2 | K650E | 90 |

| KMS18 | G384D | 550 |

Bladder Cancer Cell Line Models

The response of bladder cancer cells to Dovitinib has been linked to their Epithelial-Mesenchymal Transition (EMT) status. nih.govclinicaltrials.gov EMT is a biological process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties, becoming mesenchymal cells.

Table 2: Dovitinib IC50 Values in Bladder Cancer Cell Lines and their EMT Status This table presents the IC50 values for Dovitinib across a panel of human bladder cancer cell lines, correlated with their calculated EMT-score. A higher EMT-score signifies a more mesenchymal state.

| Cell Line | EMT-Score | IC50 (µM) |

|---|---|---|

| RT4 | -7.2 | 1.8 |

| UMUC3 | -6.9 | 2.5 |

| 5637 | -6.8 | 3.3 |

| BFTC905 | -6.5 | 3.2 |

| TCCSUP | -5.7 | 4.8 |

| RT112 | -5.2 | 3.7 |

| EJ28 | 1.9 | 6.8 |

| T24 | 3.6 | 6.1 |

| J82 | 4.2 | 7.9 |

| 253J | 4.9 | 10.3 |

Gastrointestinal Stromal Tumor (GIST) Cell Line Models

Gastrointestinal Stromal Tumors (GISTs) are often driven by mutations in the KIT receptor tyrosine kinase. Dovitinib, as a multi-kinase inhibitor that targets KIT, has been evaluated for its efficacy in this cancer. Preclinical studies have shown that Dovitinib inhibits cell proliferation in GIST cell lines. nih.gov

In a xenograft model derived from the imatinib-sensitive GIST-T1 cell line, Dovitinib was shown to decrease tumor volume in a manner similar to imatinib (B729). nih.gov Further studies using patient-derived GIST xenografts with different imatinib resistance patterns confirmed Dovitinib's antitumor efficacy. nih.gov Notably, in a model with a KIT exon 9 mutation, Dovitinib demonstrated better efficacy than imatinib. nih.gov In a different model harboring KIT exon 11 and 17 mutations, Dovitinib treatment led to significant tumor necrosis, which was likely due to its anti-angiogenic effects. nih.gov These findings suggest that Dovitinib is active in GIST models with varying mutational backgrounds and sensitivity to other kinase inhibitors. nih.gov

Melanoma Cell Line Models

In melanoma, particularly models with BRAF mutations, Dovitinib has shown notable preclinical activity. Research has found that melanoma cell lines with BRAF mutations are selectively sensitive to Dovitinib. The compound effectively inhibits the growth and clonogenic capacity of several mutant BRAF melanoma cell lines.

This efficacy extends to vemurafenib-resistant cell lines, suggesting that Dovitinib may overcome certain mechanisms of acquired resistance to BRAF inhibitors. The mechanism of action in these cells involves the inhibition of multiple receptor tyrosine kinases that are frequently expressed and active in melanoma, including KIT, Platelet-Derived Growth Factor Receptor β (PDGFRβ), and FGFR.

Meningioma Cell Line Models

The efficacy of Dovitinib has been investigated in aggressive, anaplastic meningioma (AM) cell lines, which represent a significant clinical challenge. In vitro studies using the CH157MN and IOMM-Lee anaplastic meningioma cell lines demonstrated that Dovitinib treatment suppressed multiple angiokinases, with a primary effect on FGFRs.

This inhibition led to the suppression of critical downstream signaling pathways, including the RAS-RAF-MAPK and PI3K-AKT pathways, which are integral to cell proliferation and survival. Furthermore, Dovitinib was shown to induce apoptosis (programmed cell death) in these cells. This was evidenced by the downregulation of the survival protein Bcl-XL and the overexpression of apoptotic factors such as Bax and caspase-3. These effects were observed regardless of the CHEK2 and NF2 gene mutation status of the cells.

Studies in Non-Cancerous Cell Systems

The effects of Dovitinib have also been assessed in non-cancerous cell systems to understand its potential impact on normal tissues. In a study related to meningioma, treatment with Dovitinib at concentrations that were effective against cancer cells was shown to spare normal human neurons and normal human arachnoid cells in an in-vitro model.

Another study specifically examined the effect of Dovitinib on oligodendrocytes , the myelin-producing cells of the central nervous system, using the OLN-93 oligodendrocyte cell line. nih.gov The findings indicated that while Dovitinib treatment led to some cytotoxicity and reduced proliferation, it also decreased the expression of downstream FGF/FGFR signals like pAkt and pERK. nih.gov Concurrently, the treatment resulted in a more complex cellular phenotype and a higher expression of myelin proteins and neuroprotective agents like Brain-Derived Neurotrophic Factor (BDNF) and its receptor TrkB. nih.gov

In Vivo Studies Using Animal Models

Dovitinib has demonstrated significant antitumor activity in preclinical xenograft models of breast cancer, particularly those with fibroblast growth factor receptor (FGFR) amplification. aacrjournals.orgnih.gov

In the HBCx-2 primary xenograft model, which has amplification of the FGFR1 gene, Dovitinib was shown to inhibit tumor growth. aacrjournals.orgaacrjournals.org At a dose of 50 mg/kg, it led to tumor regression. aacrjournals.orgaacrjournals.org Specifically, on day 28 of treatment, the mean tumor volume in the group receiving 50 mg/kg of Dovitinib was only 7.2% of the vehicle control group. aacrjournals.orgaacrjournals.org

In the HBCx-3 xenograft model, characterized by FGFR2 amplification, Dovitinib also caused tumor regression. aacrjournals.orgnih.gov Furthermore, in a study involving various primary human breast carcinoma xenograft models, Dovitinib showed strong antitumor efficacy as a single agent in the ER+ HBCx-3 model. aacrjournals.orgresearchgate.net

| Xenograft Model | FGFR Amplification | Key Findings | Reference |

| HBCx-2 | FGFR1 | Prevented tumor growth and caused tumor regression. Mean tumor volume was 7.2% of control at 50 mg/kg on day 28. | aacrjournals.orgaacrjournals.org |

| HBCx-3 | FGFR2 | Caused tumor regression. Showed strong single-agent antitumor efficacy. | aacrjournals.orgaacrjournals.orgresearchgate.net |

The efficacy of Dovitinib has been evaluated in gastric cancer xenograft models, such as the MKN-45 model, which is derived from human gastric adenocarcinoma. nih.govnih.govtandfonline.comaltogenlabs.com

In a study using MKN-45 subcutaneous xenografts, Dovitinib monotherapy resulted in a 76% inhibition of tumor growth. nih.govnih.govtandfonline.com When combined with nab-paclitaxel, the combination had an additive effect, leading to tumor regression to 85% of its original value. nih.govnih.govtandfonline.com In terms of survival, Dovitinib monotherapy showed a minimal improvement over the control group (25 days vs. 23 days). nih.govnih.govtandfonline.com However, the combination of Dovitinib with nab-paclitaxel led to a significant extension in lifespan, reaching 187% of the control group's survival time (66 days). nih.govnih.govtandfonline.com Immunohistochemical analysis of the tumors revealed that Dovitinib reduced tumor cell proliferation and tumor vasculature. nih.govnih.govtandfonline.com

| Xenograft Model | Treatment | Tumor Growth Inhibition | Median Animal Survival | Reference |

| MKN-45 | Dovitinib Monotherapy | 76% | 25 days | nih.govnih.govtandfonline.com |

| MKN-45 | Dovitinib + nab-paclitaxel | Additive effect leading to regression | 66 days | nih.govnih.govtandfonline.com |

| MKN-45 | Control | - | 23 days | nih.govnih.govtandfonline.com |

While specific studies focusing exclusively on the use of Dovitinib in osteosarcoma pulmonary metastasis models were not found, related research indicates its potential to affect metastasis. Studies have shown that Dovitinib can impair the formation of lung metastases in breast cancer models. nih.gov Osteosarcoma is a malignancy where lung metastasis is the primary cause of mortality. jci.org The development of novel therapies that can disrupt the metastatic process is a critical area of research. Tyrosine kinase inhibitors (TKIs) are being investigated as a therapeutic approach for metastatic osteosarcoma. nih.gov For instance, other TKIs like anlotinib (B1662124) have shown promising anti-tumor efficiency in treating delayed pulmonary metastatic osteosarcoma. amegroups.cn Given Dovitinib's inhibitory action on receptor tyrosine kinases involved in angiogenesis and tumor growth, its potential to impact osteosarcoma metastasis warrants further investigation.

Dovitinib has been tested in colorectal cancer (CRC) xenograft models, including LoVo (KRAS mutant) and HT-29 (BRAF mutant) cells. nih.govnih.govsigmaaldrich.com

In vivo studies showed that Dovitinib delayed tumor growth in both LoVo and HT-29 xenograft models equally, despite in vitro results suggesting that HT-29 cells were more resistant. nih.govnih.gov This suggests that the in vivo anti-tumor effect may be linked to the drug's anti-angiogenic properties. nih.gov Staining for the proliferation marker Ki-67 and the endothelial cell marker CD31 was substantially reduced in both xenografts after treatment with TKI-258. nih.govnih.gov

In a separate study using the HT-29 xenograft model, the combination of Dovitinib and oxaliplatin (B1677828) significantly decreased tumor growth. researchgate.netnih.gov While oxaliplatin alone was inactive, Dovitinib monotherapy showed a decrease in tumor growth. nih.gov The combination of the two drugs resulted in a significant reduction in tumor growth compared to either vehicle or single-drug treatments. nih.gov

| Xenograft Model | Mutation Status | Key Findings | Reference |

| LoVo | KRAS mutant | Dovitinib delayed tumor growth. | nih.govnih.gov |

| HT-29 | BRAF mutant | Dovitinib delayed tumor growth, with reduced Ki-67 and CD31 staining. Combination with oxaliplatin significantly decreased tumor growth. | nih.govnih.govresearchgate.netnih.gov |

Xenograft Models

Hepatocellular Carcinoma Xenografts (e.g., Huh-7, PLC5)

Dovitinib has demonstrated significant antitumor and antimetastatic activities in preclinical models of hepatocellular carcinoma (HCC). nih.gov In vivo studies showed that dovitinib potently inhibited the tumor growth of six different HCC cell lines when xenografted into mice. nih.gov Furthermore, in an orthotopic HCC model, dovitinib not only inhibited the growth of the primary tumor but also suppressed lung metastasis, leading to a significant extension of survival in the treated mice. nih.gov

Mechanistic investigations revealed that dovitinib's efficacy is linked to the inhibition of critical signaling pathways. The compound was found to inhibit the basal expression and FGF-induced phosphorylation of FGFR-1, FRS2-α, and ERK1/2. nih.gov This inhibition of angiogenesis-related pathways, including FGFR, PDGFR-β, and VEGFR-2, correlated with the observed antitumor effects. nih.govselleckchem.com In xenograft models using Huh-7 and PLC5 cell lines, dovitinib's administration led to a significant suppression of tumor growth. nih.gov This effect was associated with the downregulation of phosphorylated STAT3 (p-STAT3) through the increased activity of SHP-1, ultimately inducing apoptosis in the cancer cells. nih.gov Treatment also resulted in cell cycle arrest at the G2/M phase. nih.gov

| Model Type | Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Subcutaneous Xenograft | Six HCC Lines | Potent inhibition of tumor growth. | nih.gov |

| Subcutaneous Xenograft | Huh-7, PLC5 | Significant suppression of tumor growth via SHP-1-mediated inhibition of STAT3. | nih.gov |

| Orthotopic Model | Not specified | Potent inhibition of primary tumor growth and lung metastasis; significantly prolonged mouse survival. | nih.gov |

| Cell Culture | SK-HEP1 | Induced G2/M cell cycle arrest and inhibited colony formation. | nih.gov |

Multiple Myeloma Orthotopic Models

The efficacy of CHIR-258 has been demonstrated in an orthotopic mouse model of multiple myeloma (MM) that expresses mutant fibroblast growth factor receptor 3 (FGFR3), a key driver in a subset of MM patients with the t(4;14) translocation. nih.govnih.gov In a study using the human KMS-11-luc cell line, which harbors an activating FGFR3 mutation, noninvasive bioluminescence imaging showed that cancer lesions were primarily localized in the spine, skull, and pelvis. nih.gov

Daily oral administration of CHIR-258 resulted in a significant inhibition of tumor growth in this FGFR3-driven model. nih.gov This antitumor activity directly translated into a significant improvement in the survival of the treated animals, providing a strong preclinical rationale for investigating CHIR-258 in patients with FGFR3-positive MM. nih.gov

| Model System | Key Genetic Feature | Treatment Effect | Outcome | Reference |

|---|---|---|---|---|

| Orthotopic model using KMS-11-luc cells | Expresses mutant FGFR3 (Y373C) | Significant inhibition of tumor growth. | Significant improvement in animal survival. | nih.gov |

Renal Cell Carcinoma Xenografts (e.g., 786-O)

Dovitinib has shown notable antitumor activity in xenograft models of renal cell carcinoma (RCC). aacrjournals.org In a mouse xenograft model using the clear cell RCC cell line 786-O, which has a VHL deletion leading to abnormal activation of FGFR-1, dovitinib demonstrated superior tumor reduction compared to inhibitors targeting only the VEGF or PDGF pathways. aacrjournals.orgnih.gov

Specifically, dovitinib induced a 91% reduction in mean tumor volume compared to the vehicle-treated group. aacrjournals.org Its efficacy was also compared to other clinically approved tyrosine kinase inhibitors. In the 786-O model, sorafenib (B1663141) and sunitinib (B231) led to 62% and 17% reductions in mean tumor volume, respectively. aacrjournals.org In another RCC model using Caki-1 cells, dovitinib achieved an 83% reduction in mean tumor volume, while sunitinib and sorafenib induced 66% and 16% reductions, respectively. aacrjournals.org These findings highlight that dovitinib's activity in RCC models was at least as effective as the other two inhibitors at their maximum tolerated doses. aacrjournals.org

| Cell Line | Compound | Mean Tumor Volume Reduction vs. Vehicle | Reference |

|---|---|---|---|

| 786-O | Dovitinib | 91% | aacrjournals.org |

| Sorafenib | 62% | aacrjournals.org | |

| Sunitinib | 17% | aacrjournals.org | |

| Caki-1 | Dovitinib | 83% | aacrjournals.org |

| Sunitinib | 66% | aacrjournals.org | |

| Sorafenib | 16% | aacrjournals.org |

General Solid Tumor Models (colon, prostate, breast, ovarian)

The antitumor effects of Dovitinib have been observed in a variety of solid tumor xenograft models. nih.govoncotarget.com

Breast Cancer: In a preclinical study using an FGFR1-amplified primary breast cancer xenograft model (HBCx-2), dovitinib demonstrated dose-dependent tumor growth inhibition. aacrjournals.orgnih.gov At a dose of 50 mg/kg, it caused tumor regression. aacrjournals.org On day 28 of the study, the mean tumor volume in the 30 mg/kg and 50 mg/kg treatment groups was 24.6% and 7.2% of the vehicle control group, respectively. aacrjournals.org Dovitinib also inhibited proliferation in FGFR1- and FGFR2-amplified breast cancer cell lines but not in those without FGFR amplification. aacrjournals.orgnih.gov

Prostate Cancer: Preclinical studies have reported that dovitinib exhibits significant activity in prostate-derived tumor xenograft models, which contributed to the rationale for its clinical investigation in castration-resistant prostate cancer (CRPC). nih.govsemanticscholar.org

Colon and Gastric Cancer: The compound has demonstrated in vivo activity, including target modulation, in colon cancer models. oncotarget.com In gastric adenocarcinoma subcutaneous xenografts (using MKN-45 cells), dovitinib monotherapy resulted in a 76% inhibition of tumor growth. iu.edu When combined with nab-paclitaxel, the effect was additive, leading to tumor regression. iu.edu

Ovarian Cancer: While clinical studies have included patients with ovarian cancer, specific preclinical efficacy data in ovarian cancer xenograft models is less detailed in the provided context. oncotarget.com

Hematological Cancer Models (leukemia, myeloma)

CHIR-258 has shown potent activity in preclinical models of hematological cancers, particularly those driven by specific genetic alterations. nih.govwustl.eduelsevierpure.com

Acute Myeloid Leukemia (AML): The compound was tested on human leukemic cell lines with different FLT3 mutational statuses. nih.gov Its antiproliferative activity was approximately 24-fold greater against the MV4;11 cell line, which expresses the FLT3 internal tandem duplication (ITD) mutation, compared to the RS4;11 cell line with wild-type FLT3. nih.gov In both subcutaneous and bone marrow engraftment xenograft models using MV4;11 cells, CHIR-258 led to tumor regressions and the eradication of AML cells from the bone marrow. nih.gov The antitumor response involved decreased cellular proliferation and apoptosis. nih.gov

Multiple Myeloma (MM): As detailed in section 3.2.1.6, CHIR-258 is efficacious in an orthotopic MM model expressing a mutant FGFR3 gene, significantly inhibiting tumor growth and improving survival. nih.gov This activity is a key part of the preclinical evidence supporting its development for MM. nih.gov

Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into immunodeficient mice, are considered more representative of human tumor biology than traditional cell line xenografts. youtube.com Dovitinib has been evaluated in several PDX models across different cancer types.

Renal Cell Carcinoma (RCC): In a tumorgraft model developed from 94 patient RCC samples, dovitinib showed greater antitumor activity than sunitinib and sirolimus, two standard-of-care agents. nih.govnih.gov This study demonstrated that PDX models can effectively model clinical outcomes and responses to targeted therapies. nih.gov

Lung Squamous Cell Carcinoma (LSCC): A co-clinical trial involving PDX models established from LSCC patients yielded compelling results. The preclinical responses to dovitinib in two different PDX models accurately mirrored the clinical outcomes of the patients from whom the tumors were derived. researchgate.net The patient whose tumor gave rise to the responsive PDX model (PDX-01) had a partial response with a progression-free survival of 6 months. researchgate.net Conversely, the patient corresponding to the resistant PDX model (PDX-02) experienced rapid disease progression. researchgate.net

Gastrointestinal Stromal Tumor (GIST): Dovitinib was tested in PDX models of GIST with varying patterns of resistance to imatinib. The study found that dovitinib had antitumor efficacy and demonstrated better results than imatinib in a model with a KIT exon 9 mutation. nih.gov

Breast Cancer: The efficacy of dovitinib was confirmed in a primary breast cancer xenograft (HBCx-2) that was amplified for FGFR1, showing significant, dose-dependent tumor inhibition and regression. aacrjournals.org

| Cancer Type | PDX Model Details | Key Findings | Reference |

|---|---|---|---|

| Renal Cell Carcinoma (RCC) | Tumorgrafts from 94 patients | Showed greater antitumor activity than sunitinib and sirolimus. | nih.gov |

| Lung Squamous Cell Carcinoma (LSCC) | PDX-01 (from a responsive patient) | Significant tumor growth inhibition, mirroring the patient's partial response. | researchgate.net |

| Lung Squamous Cell Carcinoma (LSCC) | PDX-02 (from a resistant patient) | Modest tumor growth inhibition, reflecting the patient's rapid disease progression. | researchgate.net |

| Gastrointestinal Stromal Tumor (GIST) | PDX with KIT exon 9 mutation | Showed better efficacy than imatinib. | nih.gov |

| Breast Cancer | HBCx-2 primary xenograft (FGFR1-amplified) | Dose-dependent tumor growth inhibition and regression. | aacrjournals.org |

Mechanisms of Resistance in Preclinical Models

Kinase Domain Mutations Conferring Resistance

A primary mechanism of acquired resistance to Dovitinib (B548160) involves the emergence of mutations within the kinase domain of its target receptors, particularly Fibroblast Growth Factor Receptor 2 (FGFR2) and FMS-like Tyrosine Kinase 3 (FLT3). These mutations can interfere with drug binding or stabilize the active conformation of the kinase, thereby reducing the inhibitory effect of Dovitinib.

FGFR2 Mutations (e.g., V565I, N550H/K/S/T, E566G/A, K642N)

In preclinical models, exposure of cells overexpressing FGFR2 to Dovitinib has led to the identification of several resistance-conferring mutations. These mutations often cluster in specific regions of the kinase domain that are critical for its regulation and interaction with inhibitors.

A key study utilizing BaF3 cells, a murine pro-B cell line dependent on interleukin-3, engineered to overexpress FGFR2, identified multiple mutations that conferred resistance to Dovitinib. Among the most frequently observed were mutations at positions N550, V565, E566, and K642. The specific substitutions identified include N550H, N550K, N550S, N550T, V565I, E566G, E566A, and K642N. The emergence of these mutations, particularly the N550K mutation, is clinically relevant as it has been observed in a significant percentage of endometrial cancers with FGFR2 mutations.

| FGFR2 Mutation | Observed Substitutions | Functional Consequence |

|---|---|---|

| N550 | H, K, S, T | Disengagement of the molecular brake, stabilization of the active kinase conformation. |

| V565 | I | Gatekeeper mutation causing steric hindrance to drug binding. |

| E566 | G, A | Disengagement of the molecular brake, stabilization of the active kinase conformation. |

| K642 | N | Disengagement of the molecular brake. |

Implications of Gatekeeper Mutations (e.g., steric hindrance)

The "gatekeeper" residue is a critical amino acid located in the ATP-binding pocket of kinases, controlling access to a hydrophobic back pocket. In FGFR2, this residue is Valine 565 (V565). Mutation of this residue to a bulkier amino acid, such as isoleucine (V565I), is a common mechanism of acquired resistance to tyrosine kinase inhibitors.

The V565I mutation confers resistance to Dovitinib through steric hindrance. The larger isoleucine side chain physically obstructs the binding of Dovitinib to the ATP-binding cleft, thereby reducing the inhibitor's efficacy. This mechanism of resistance is not unique to Dovitinib and has been observed for other TKIs targeting various kinases. Structural modeling has confirmed that the mutated isoleucine at position 565 clashes with the inhibitor, preventing its proper docking.

Role of Molecular Brake Disengagement

A key autoinhibitory mechanism in FGFR2 is the "molecular brake," a network of hydrogen bonds formed by the triad (B1167595) of residues N550, E566, and K642 at the kinase hinge region. This brake stabilizes the inactive conformation of the kinase.

Mutations in these residues, such as N550H/K/S/T, E566G/A, and K642N, disrupt this autoinhibitory network. The disengagement of the molecular brake allows the kinase to more readily adopt its active conformation. As Dovitinib preferentially binds to the inactive or a specific conformation of the kinase, the stabilization of the active state by these mutations leads to a decrease in the drug's inhibitory potential.

Elevated Intrinsic Kinase Activity of Resistant Mutants

A common feature of the Dovitinib-resistant FGFR2 mutants is their elevated intrinsic kinase activity. Biochemical and cell-based assays have demonstrated that mutations like those at N550 and V565 lead to a significant increase in the autophosphorylation of the FGFR2 receptor and its ability to phosphorylate downstream substrates compared to the wild-type receptor. This heightened kinase activity contributes to the resistance phenotype by promoting downstream signaling even in the presence of the inhibitor. For instance, some drug-resistant FGFR2 mutants have shown a five- to six-fold increase in autophosphorylation compared to the wild-type enzyme.

FLT3 Mutations (e.g., G697R)

Dovitinib is a potent inhibitor of FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). Similar to FGFR2, resistance to FLT3 inhibitors can arise from mutations within the kinase domain. While preclinical studies specifically linking the G697R mutation in FLT3 to Dovitinib resistance are not extensively detailed, this mutation is a known mechanism of resistance to other FLT3 inhibitors. The G697R mutation has been shown to confer resistance to a broad range of FLT3 inhibitors. Given that Dovitinib targets FLT3, it is plausible that this and other FLT3 kinase domain mutations could also reduce its efficacy in relevant preclinical models.

Activation of Alternative or Bypass Signaling Pathways

Beyond on-target mutations, resistance to Dovitinib can also be mediated by the activation of alternative or bypass signaling pathways. This mechanism allows cancer cells to circumvent the blockade of a specific pathway by activating parallel signaling cascades that can maintain cell proliferation and survival.

In preclinical models of gastric cancer, it has been observed that while Dovitinib can inhibit the PI3K/AKT and MAPK signaling pathways, which are downstream of its primary targets, the activation of these pathways through other means can lead to resistance. For example, in colorectal cancer models, mutations in KRAS or BRAF can lead to the constitutive activation of the RAS-RAF-MAPK pathway. This activation can function as a resistance mechanism against FGFR inhibitors like Dovitinib, as the downstream signaling is maintained despite the inhibition of the FGFRs.

RAS-RAF-MAPK/ERK Pathway Activation (e.g., in KRAS/BRAF mutant models)

The RAS-RAF-MEK-ERK pathway, also known as the MAPK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. nih.govnih.gov Mutations in the RAS and BRAF genes are common in many cancers and lead to the constitutive activation of this pathway, driving tumor growth. nih.govnih.gov While CHIR-258 can inhibit key components of this pathway, resistance can emerge through various mechanisms.

In preclinical models of BRAF-mutant melanoma, while sensitive to Dovitinib, resistance can develop. nih.gov The combination of Dovitinib with other agents has been shown to be more effective than single agents, particularly in cell lines with either intrinsic or acquired resistance to BRAF inhibitors. nih.gov This suggests that blocking multiple nodes in the signaling network is necessary to overcome resistance.

In colorectal cancer models with KRAS or BRAF mutations, resistance to targeted therapies is often mediated by the reactivation of the MAPK pathway. nih.gov For instance, inhibition of BRAF can lead to a feedback activation of the epidermal growth factor receptor (EGFR), which in turn reactivates the pathway through CRAF, bypassing the inhibited BRAF. nih.gov This highlights the complex crosstalk and feedback loops within the RAS-RAF-MAPK/ERK pathway that can contribute to drug resistance. nih.govnih.govfrontiersin.org

| Gene | Function in Pathway | Role in Resistance |

|---|---|---|

| RAS | Upstream activator of the MAPK cascade. nih.gov | Mutations lead to constitutive pathway activation, a primary resistance mechanism. nih.govnih.gov |

| BRAF | A key kinase in the MAPK cascade. nih.gov | Mutations drive signaling; feedback loops can reactivate the pathway despite inhibition. nih.gov |

| EGFR | A receptor tyrosine kinase that can activate the RAS-RAF pathway. frontiersin.org | Upregulation and activation can provide an escape route when downstream components are inhibited. nih.gov |

Upregulation of Hypoxia-Inducible Factor (HIF) in response to anti-VEGF signaling

CHIR-258 targets Vascular Endothelial Growth Factor Receptors (VEGFRs), playing a role in inhibiting angiogenesis. However, resistance to anti-angiogenic therapies can develop. One key mechanism is the upregulation of Hypoxia-Inducible Factor-1α (HIF-1α). nih.gov In the low-oxygen (hypoxic) environment of a tumor, HIF-1α acts as a master transcriptional regulator, promoting the expression of genes involved in angiogenesis, such as VEGF itself. nih.govresearchgate.net

When anti-VEGF signaling is blocked by a drug like CHIR-258, the resulting hypoxia can trigger a compensatory upregulation of HIF-1α. nih.gov This, in turn, can lead to increased production of pro-angiogenic factors, effectively bypassing the drug's inhibitory effect and promoting tumor survival and growth. nih.gov

Activation of mTOR Complex 2

The mTOR (mammalian target of rapamycin) signaling pathway is another crucial regulator of cell growth, proliferation, and survival. It exists in two distinct complexes, mTORC1 and mTORC2. While distinct from the direct targets of Dovitinib, the activation of mTOR signaling, particularly mTORC2, can serve as a resistance mechanism. In some preclinical models, resistance to RAF or MEK inhibitors has been associated with the sustained activity of the mTORC1 pathway. mdpi.com The intricate crosstalk between the MAPK and PI3K/AKT/mTOR pathways means that activation of mTOR can provide a survival signal that circumvents the effects of MAPK pathway inhibition. nih.gov

Signaling through Fibroblast Growth Factor Pathway as an Escape Mechanism

CHIR-258 is a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs). nih.gov However, the FGF/FGFR signaling pathway can itself become a mechanism of resistance. nih.gov This can occur through several means, including the overexpression of FGF ligands or their receptors, or the activation of downstream signaling cascades that bypass the effects of the inhibitor. nih.gov

In some cancers, resistance to therapies targeting other pathways, such as the VEGF pathway, can be mediated by the upregulation of FGF/FGFR signaling. nih.gov This highlights the concept of "pathway switching," where cancer cells adapt to the inhibition of one signaling route by becoming more dependent on another. Furthermore, acquired resistance to Dovitinib itself has been observed in preclinical models. For instance, in RET-rearranged lung adenocarcinoma cells, prolonged exposure to Dovitinib led to the activation of Src, a kinase involved in focal adhesion, as a resistance mechanism. nih.gov

| Mechanism | Description |

|---|---|

| Ligand/Receptor Overexpression | Increased levels of FGFs or FGFRs can overcome the inhibitory effects of the drug. nih.gov |

| Bypass Signaling | Activation of alternative downstream pathways to maintain cell survival and proliferation. nih.gov |

| Gatekeeper Mutations | Secondary mutations in the FGFR kinase domain can prevent the drug from binding effectively. nih.gov |

Microenvironment-Mediated Resistance

The tumor microenvironment, the complex ecosystem of cells and molecules surrounding a tumor, plays a critical role in cancer progression and therapeutic resistance. nih.gov

Role of Bone Marrow Stromal Cells (BMSCs)

In hematological malignancies, the bone marrow microenvironment is a key player in drug resistance. nih.govmdpi.com Bone marrow stromal cells (BMSCs) can protect cancer cells from the effects of chemotherapy and targeted agents. researchgate.net This protection is mediated through a "crosstalk" between the cancer cells and the BMSCs, involving direct cell-to-cell contact and the secretion of various factors. researchgate.net For example, BMSCs are a major source of stromal cell-derived factor-1 (SDF-1, also known as CXCL12), which signals through the CXCR4 receptor on cancer cells, promoting their survival. nih.govelsevierpure.com

Influence of Interleukin-6 (IL-6) and Insulin-like Growth Factor 1 (IGF-1)

Interleukin-6 (IL-6) and Insulin-like Growth Factor 1 (IGF-1) are two important signaling molecules within the tumor microenvironment that can contribute to drug resistance. Both are known to be involved in bone and muscle metabolism and can be influenced by mechanical stimuli. nih.gov In the context of cancer, these factors can promote cell survival and proliferation through various signaling pathways, including the JAK/STAT and Ras/Raf pathways for IL-6, and the PI3K/AKT/mTOR pathway for IGF-1. nih.gov Their presence in the tumor microenvironment can therefore provide a pro-survival signal that counteracts the effects of therapies like CHIR-258.

Phenotypic Resistance Mechanisms (e.g., Epithelial-Mesenchymal Transition (EMT) status)

Phenotypic changes in cancer cells, particularly the process of Epithelial-Mesenchymal Transition (EMT), have been identified as a significant mechanism of resistance to Dovitinib (CHIR-258, TKI-258) in preclinical studies. EMT is a cellular program where epithelial cells lose their characteristic polarity and cell-cell adhesion, and acquire a mesenchymal phenotype, which is associated with increased migratory and invasive capabilities. This transition is a known mechanism of resistance to various tyrosine kinase inhibitors (TKIs). amegroups.org